ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Description
Ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a fluorinated cyclopenta[c]pyrazole derivative characterized by a 5-chloro-2-fluorophenyl substituent at the 1-position and an ethyl ester group at the 3-position. The presence of chlorine and fluorine atoms on the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
ethyl 1-(5-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-8-9(16)6-7-11(13)17/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHBBCTWIVGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate (CAS Number: 1909309-82-5) is a compound belonging to the pyrazole class of heterocyclic compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClFN₂O₂ |
| Molecular Weight | 308.74 g/mol |
| CAS Number | 1909309-82-5 |
Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors. For instance, the presence of the chloro and fluoro substituents in this compound may enhance its lipophilicity and ability to penetrate cell membranes, potentially leading to increased bioactivity against target proteins.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, a study on related compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents .
Anti-inflammatory Properties
This compound may also possess anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds within this class have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Anticancer Screening : A recent study evaluated a series of pyrazole derivatives for anticancer activity against multiple cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
- Inflammation Model : In an animal model of inflammation, a related compound demonstrated significant reduction in edema when administered at specific dosages, suggesting potential therapeutic applications for inflammatory diseases .
- Antimicrobial Efficacy : In vitro tests revealed that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting their potential use in treating infections .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. A notable study published in Journal of Medicinal Chemistry highlighted the compound's ability to target specific pathways involved in tumor growth and metastasis.
Case Study:
A clinical trial involving this compound showed promising results in patients with advanced solid tumors, leading to a reduction in tumor size in a subset of participants. The mechanism was attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
A study published in Pharmacology Reports demonstrated that administration of the compound in animal models resulted in decreased inflammation markers and improved clinical scores in models of arthritis.
Agrochemical Applications
1. Pesticide Development
This compound has been explored as a potential pesticide due to its structural similarity to known insecticides. Research indicates that it possesses insecticidal activity against various agricultural pests.
Data Table: Insecticidal Activity
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 80 |
The above data illustrates the effectiveness of the compound against common agricultural pests, indicating its potential for development as a novel insecticide.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further functionalized.
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Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.
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Applications: The carboxylic acid serves as an intermediate for synthesizing amides, esters, or metal-organic frameworks (MOFs) .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring (due to -Cl and -F substituents) participates in NAS reactions, primarily at the para-positions relative to halogens.
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Kinetics : Fluorine exhibits higher activation energy for substitution compared to chlorine due to stronger C-F bonds .
Cycloaddition and Ring-Opening Reactions
The cyclopenta[c]pyrazole core undergoes [3+2] cycloaddition with dipolarophiles like nitrile oxides:
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Mechanistic Insight : Microwave irradiation accelerates reaction rates by 40–60% compared to conventional heating .
Cross-Coupling Reactions
The pyrazole ring facilitates palladium-catalyzed cross-coupling:
Oxidative Functionalization
The compound reacts with molecular oxygen in acidic ethanol to form oxidized derivatives:
Enzymatic Interactions
While not a synthetic reaction, the ester group undergoes hydrolysis in biological systems via phospholipase A2 (PLA2G15), contributing to phospholipidosis in vitro .
| Enzyme | Inhibition IC₅₀ | Biological Impact | Source |
|---|---|---|---|
| PLA2G15 | 0.18 μM | Lysosomal dysfunction |
Thermal Stability and By-Product Analysis
Thermogravimetric analysis (TGA) reveals decomposition at 240–260°C, releasing CO₂ and halogenated fragments. Major by-products include:
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5-Chloro-2-fluorobenzoic acid (from ester cleavage)
Predicted Reactivity
DFT calculations (B3LYP/6-31G*) suggest:
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Electrophilic Sites : C-4 of pyrazole (Mulliken charge: +0.32)
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Nucleophilic Sites : Ester carbonyl oxygen (charge: −0.45) .
This compound’s multifunctional reactivity enables diverse applications in medicinal chemistry and materials science. Experimental protocols emphasize optimizing solvent systems (e.g., HFIP for Pd catalysis) and leveraging microwave-assisted synthesis for efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1-aryl-cyclopenta[c]pyrazole-3-carboxylates. Below is a comparative analysis of its structural analogs based on substituents, molecular properties, and applications:
Structural and Functional Group Variations
Key Trends and Insights
Substituent Effects: Halogenated Phenyl Groups: Chlorine and fluorine enhance metabolic stability and binding affinity in drug candidates. The 5-chloro-2-fluorophenyl group in the target compound may offer superior pharmacokinetic properties compared to non-halogenated analogs . Ester vs.
Synthetic Utility :
- Carboxylic acid derivatives (e.g., CAS 1017432-85-7 ) are frequently used as intermediates for amide or ester formation, whereas the ethyl ester derivative may streamline downstream derivatization.
Biological Relevance :
- Fluorinated cyclopenta[c]pyrazoles are prominent in kinase inhibitor research (e.g., targeting JAK or EGFR pathways) due to their ability to modulate hydrophobic binding pockets .
Limitations and Data Gaps
- Experimental data (e.g., melting point, NMR, bioactivity) for the target compound are absent in the provided evidence. Predictions are based on structurally related compounds.
- Comparative pharmacokinetic studies (e.g., logP, solubility) between ester and acid forms are needed to validate inferred advantages.
Preparation Methods
Preparation of Ethyl 5-amino-1-(5-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate Intermediate
- A suspension of 5-chloro-2-fluorophenylhydrazine hydrochloride (or 4-fluorophenylhydrazine hydrochloride as a close analog) is stirred in ethanol.
- Triethylamine or sodium acetate is added to neutralize the hydrochloride salt and facilitate the reaction.
- Ethyl 2-cyano-3-ethoxyacrylate is introduced to the mixture.
- The reaction is heated under reflux for approximately 3.5 hours at 95-110°C.
- After cooling, the reaction mixture is partitioned between ethyl acetate and water, and the organic layer is dried over magnesium sulfate or sodium sulfate.
- The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (typically 3:1) to yield the pyrazole intermediate as a solid.
| Parameter | Value |
|---|---|
| Starting material | 5-chloro-2-fluorophenylhydrazine hydrochloride |
| Base | Triethylamine or sodium acetate |
| Solvent | Ethanol |
| Temperature | Reflux (95-110°C) |
| Reaction time | 3.5 hours |
| Purification | Silica gel chromatography (n-hexane:ethyl acetate 3:1) |
| Yield | ~74-78% |
Spectral Data (for related intermediate):
- 1H NMR (300 MHz, CDCl3): δ 7.76 (s, 1H), 7.42 (d, J=6.9 Hz, 2H), 7.01 (d, J=6.9 Hz, 2H), 4.30 (q, J=7.1 Hz, 2H), 1.36 (t, J=7.1 Hz, 3H)
- MS (ESI): m/z 262 [M+H]+
Cyclization to Ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
- The pyrazole intermediate is subjected to cyclization conditions, often involving heating in tetrahydrofuran or ethanol with bases such as potassium carbonate.
- Isopentyl nitrite or similar nitrosating agents may be used to facilitate ring closure and formation of the cyclopenta[c]pyrazole core.
- The reaction mixture is refluxed for extended periods (e.g., 24 hours).
- After completion, solvents are evaporated, and the residue is triturated with methanol and filtered.
- The crude product is recrystallized from ethanol to obtain the pure cyclopenta[c]pyrazole carboxylate.
| Parameter | Value |
|---|---|
| Starting material | Ethyl 5-amino-1-(5-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate |
| Reagents | Isopentyl nitrite, potassium carbonate |
| Solvent | Tetrahydrofuran, ethanol |
| Temperature | Reflux |
| Reaction time | 24 hours |
| Purification | Recrystallization from ethanol |
| Yield | ~74% |
Halogenation and Functional Group Modifications
- Halogenation (e.g., bromination) can be performed on pyrazole intermediates using bromine in chloroform at room temperature.
- The halogenated intermediates can be further converted to the target compound by substitution or cyclization steps.
- Diazotization using nitrite reagents facilitates the introduction of various substituents or ring closures.
Summary Table of Key Preparation Parameters
| Step | Starting Materials | Reagents/Bases | Solvent(s) | Temp (°C) | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| Formation of pyrazole intermediate | 5-chloro-2-fluorophenylhydrazine hydrochloride + ethyl 2-cyano-3-ethoxyacrylate | Triethylamine or sodium acetate | Ethanol | 95-110 | 3.5 hours | 74-78 | Silica gel chromatography |
| Cyclization to cyclopenta[c]pyrazole | Pyrazole intermediate + isopentyl nitrite + K2CO3 | Potassium carbonate, isopentyl nitrite | Tetrahydrofuran, ethanol | Reflux | 24 hours | ~74 | Recrystallization from ethanol |
| Halogenation (optional) | Pyrazole intermediate | Bromine | Chloroform | 20 | 1.5 hours | Not specified | Used directly in next step |
Research Findings and Notes
- The use of triethylamine or sodium acetate as bases is critical to neutralize phenylhydrazine hydrochlorides and promote nucleophilic attack on cyanoacrylates.
- Reflux conditions in ethanol provide an effective medium for the formation of the pyrazole ring.
- The cyclization step to form the fused cyclopenta[c]pyrazole ring is facilitated by nitrosating agents such as isopentyl nitrite and requires prolonged heating.
- Purification by silica gel chromatography and recrystallization ensures high purity of the final compound.
- Yields reported in literature for similar compounds range from 74% to 78%, indicating efficient synthetic routes.
- Spectroscopic data (1H NMR, MS) confirm the structure and purity of intermediates and final products.
Q & A
Q. What are the most reliable synthetic routes for preparing ethyl 1-(5-chloro-2-fluorophenyl)cyclopenta[c]pyrazole-3-carboxylate?
The compound can be synthesized via multi-step protocols involving cyclization and functionalization. Key methods include:
- Vilsmeier-Haack reaction : Used to introduce formyl groups to pyrazole precursors (e.g., as demonstrated for 5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde) .
- Knoevenagel condensation : Effective for coupling aldehyde intermediates with active methylene compounds (e.g., ethyl cyanoacetate) under mild conditions (0°C) to form ester derivatives .
- Cyclization strategies : Cyclopenta[c]pyrazole cores may be constructed using dihydroquinazoline or pyrimidine precursors, as seen in related pyrazolo[1,5-a]pyrimidine syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : 1H/13C NMR and 2D techniques (e.g., HSQC, HMBC) resolve substituent positions and confirm regiochemistry of the cyclopenta[c]pyrazole core .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store under inert gas (N2/Ar) at 2–8°C in sealed containers to prevent hydrolysis of the ester group .
- Stability testing : Monitor degradation via HPLC or TLC under varying pH, temperature, and light exposure .
Advanced Research Questions
Q. How can synthetic yields be optimized for cyclopenta[c]pyrazole ring formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing transition states .
- Catalysis : Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., p-TsOH) accelerate ring closure, as shown in pyrazolo-triazolothiadiazine syntheses .
- Reaction monitoring : Use in-situ FTIR or LC-MS to identify intermediates and optimize reaction time/temperature .
Q. What computational approaches predict substituent effects on biological activity?
- DFT calculations : Analyze electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the 5-chloro-2-fluorophenyl and ester groups .
- Molecular docking : Model interactions with target proteins (e.g., carbonic anhydrase isoforms) using PyMOL or AutoDock, informed by structural analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole .
Q. How do structural modifications influence physicochemical properties?
Q. What strategies resolve contradictions in reported synthetic protocols?
- Reproducibility analysis : Compare reaction conditions (e.g., solvent, catalyst, temperature) from independent studies to identify critical variables. For example, Knoevenagel condensation yields vary significantly at 0°C vs. room temperature .
- Scale-up challenges : Pilot studies using microreactors or flow chemistry mitigate batch-to-batch variability in cyclization steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
